molecular formula C10H10O6 B14253260 {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid CAS No. 401495-34-9

{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid

Cat. No.: B14253260
CAS No.: 401495-34-9
M. Wt: 226.18 g/mol
InChI Key: DVQCOBYGDKRVPM-UHFFFAOYSA-N
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Description

{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a hydroxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid typically involves the esterification of phenoxyacetic acid with glycolic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form a carboxyl group.

    Reduction: The hydroxyacetyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of {2-[(Carboxyacetyl)oxy]phenoxy}acetic acid.

    Reduction: Formation of {2-[(Hydroxyethyl)oxy]phenoxy}acetic acid.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways involving phenoxyacetic acid derivatives.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory agent or as a precursor for the synthesis of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound, lacking the hydroxyacetyl group.

    Glycolic acid: A simple hydroxy acid that can be esterified with phenols.

    Salicylic acid: A phenolic acid with anti-inflammatory properties.

Uniqueness

{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is unique due to the presence of both a hydroxyacetyl group and a phenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form hydrogen bonds and hydrophobic interactions makes it a versatile compound in biochemical research and industrial applications.

Properties

CAS No.

401495-34-9

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-[2-(2-hydroxyacetyl)oxyphenoxy]acetic acid

InChI

InChI=1S/C10H10O6/c11-5-10(14)16-8-4-2-1-3-7(8)15-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)

InChI Key

DVQCOBYGDKRVPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OC(=O)CO

Origin of Product

United States

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